5-Bromo-2-cyano-3-formylbenzoic acid 5-Bromo-2-cyano-3-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1804381-23-4
VCID: VC2761175
InChI: InChI=1S/C9H4BrNO3/c10-6-1-5(4-12)8(3-11)7(2-6)9(13)14/h1-2,4H,(H,13,14)
SMILES: C1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br
Molecular Formula: C9H4BrNO3
Molecular Weight: 254.04 g/mol

5-Bromo-2-cyano-3-formylbenzoic acid

CAS No.: 1804381-23-4

Cat. No.: VC2761175

Molecular Formula: C9H4BrNO3

Molecular Weight: 254.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-cyano-3-formylbenzoic acid - 1804381-23-4

Specification

CAS No. 1804381-23-4
Molecular Formula C9H4BrNO3
Molecular Weight 254.04 g/mol
IUPAC Name 5-bromo-2-cyano-3-formylbenzoic acid
Standard InChI InChI=1S/C9H4BrNO3/c10-6-1-5(4-12)8(3-11)7(2-6)9(13)14/h1-2,4H,(H,13,14)
Standard InChI Key JJNSIPXTRBXTBM-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br
Canonical SMILES C1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br

Introduction

Chemical Structure and Identification

Structural Characteristics

5-Bromo-2-cyano-3-formylbenzoic acid is a complex organic compound with a benzene ring core and four distinct functional groups strategically positioned around the aromatic ring. The molecular structure contains:

  • A bromine atom at position 5

  • A cyano (nitrile) group at position 2

  • A formyl (aldehyde) group at position 3

  • A carboxylic acid group at position 1

This particular arrangement of functional groups creates a unique electronic environment within the molecule, influencing its chemical behavior and reactivity profile.

Identification Data

The compound is identified by specific chemical identifiers that allow for its unambiguous recognition in chemical databases and literature. These identifiers include:

ParameterValue
CAS Number1804381-23-4
Molecular FormulaC₉H₄BrNO₃
Molecular Weight254.04 g/mol
IUPAC Name5-bromo-2-cyano-3-formylbenzoic acid
Standard InChIInChI=1S/C9H4BrNO3/c10-6-1-5(4-12)8(3-11)7(2-6)9(13)14/h1-2,4H,(H,13,14)
Standard InChIKeyJJNSIPXTRBXTBM-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1C=O)C#N)C(=O)O)Br
PubChem Compound ID121591484

Physical and Chemical Properties

PropertyValue
Physical StateSolid (at standard conditions)
ColorNot specified in available literature
Molecular Weight254.04 g/mol
DensityNot available in current literature
Melting PointNot available in current literature
Boiling PointNot available in current literature
Flash PointNot available in current literature
SolubilityLikely soluble in polar organic solvents based on functional groups

Electronic and Structural Properties

The electronic properties of 5-Bromo-2-cyano-3-formylbenzoic acid are significantly influenced by its functional groups:

  • The bromine atom, being electron-withdrawing through inductive effects, reduces electron density in the aromatic ring

  • The cyano group (C≡N) is strongly electron-withdrawing through both inductive and resonance effects

  • The formyl group (CHO) withdraws electrons through inductive effects but can donate through resonance

  • The carboxylic acid group (COOH) exhibits both electron-withdrawing inductive effects and resonance effects

This combination of electron-withdrawing groups creates an electron-deficient aromatic system, making the compound susceptible to nucleophilic attack at specific positions while also providing sites for further functionalization.

Synthesis Methods

Synthetic TechniquePotential Application
Continuous Flow ChemistryAllows for controlled reaction conditions and potentially improved yields for multi-step syntheses
Catalytic C-H FunctionalizationCould enable direct introduction of functional groups at specific positions
Transition Metal-Catalyzed Cross-CouplingProvides pathways for introducing cyano groups and other functionalities
Microwave-Assisted SynthesisMay accelerate reaction rates and improve yields for certain transformation steps

The complexity of the target molecule, with its multiple functional groups, necessitates careful planning of the synthetic sequence to avoid undesired side reactions and ensure regioselectivity of each transformation .

Chemical Reactivity

Reactive Sites Analysis

5-Bromo-2-cyano-3-formylbenzoic acid presents multiple reactive sites that can participate in various chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The cyano group can be hydrolyzed to form amides or carboxylic acids, or reduced to amines

  • The formyl group can participate in nucleophilic addition reactions, condensations, and reductions

  • The bromine substituent can be involved in various cross-coupling reactions for further functionalization

This multi-functional nature makes the compound valuable as a versatile synthetic intermediate in organic chemistry.

Functional GroupPotential ReactionsExpected Products
Carboxylic Acid (-COOH)Esterification with alcoholsBenzoic acid esters
Amidation with aminesBenzamides
Reduction with LiAlH₄Benzyl alcohol derivatives
Cyano Group (-CN)HydrolysisAmides or carboxylic acids
ReductionAmines
Addition reactionsImines, ketones
Formyl Group (-CHO)Nucleophilic additionAlcohols, imines
OxidationCarboxylic acids
ReductionAlcohols
Condensation reactionsOlefins, heterocycles
Bromine (-Br)Suzuki couplingAryl derivatives
Sonogashira couplingAlkynyl derivatives
Nucleophilic substitutionVarious substituted products

The interplay between these reactive sites requires consideration of chemoselectivity when designing reactions involving this compound.

Applications in Research and Industry

Synthetic Intermediates

The primary value of 5-Bromo-2-cyano-3-formylbenzoic acid lies in its potential as a versatile synthetic intermediate:

  • The presence of multiple functional groups enables diverse chemical transformations

  • The compound can serve as a building block for more complex molecules

  • Its structure facilitates the synthesis of compounds with specific spatial arrangements of functional groups

This versatility makes it potentially valuable in the synthesis of pharmaceuticals, agrochemicals, and specialized materials.

Comparison with Structural Isomers

Isomer Analysis

5-Bromo-2-cyano-3-formylbenzoic acid belongs to a family of isomeric compounds that share the same molecular formula but differ in the arrangement of functional groups. Comparing this compound with its structural isomers provides insights into how positional changes affect properties and reactivity:

CompoundCAS NumberStructural Differences
5-Bromo-2-cyano-3-formylbenzoic acid1804381-23-4Target compound - Br at C5, CN at C2, CHO at C3
3-Bromo-5-cyano-2-formylbenzoic acid1805246-96-1Br at C3, CN at C5, CHO at C2 - different electronic environment
5-Bromo-3-cyano-2-formylbenzoic acid1806849-94-4Br at C5, CN at C3, CHO at C2 - altered electronic distribution

The positional isomers exhibit different electronic distributions and steric environments, which can significantly impact their reactivity patterns and physical properties .

Comparative Properties

  • Electronic Effects: Different positioning of electron-withdrawing groups creates unique electronic distributions in each isomer

  • Steric Considerations: The spatial arrangement of functional groups influences accessibility for reactions

  • Reactivity Patterns: Each isomer may exhibit different regioselectivity in reactions

  • Physical Properties: Subtle differences in melting points, solubility, and other physical parameters may exist

These differences make each isomer potentially valuable for specific synthetic applications where particular electronic or steric environments are required.

Structural FeaturePotential Biological Activity
Carboxylic Acid GroupEnzyme inhibition through interaction with catalytic sites
Cyano GroupModulation of protein-ligand interactions
Formyl GroupPotential covalent interactions with nucleophilic residues in proteins
Bromine SubstituentEnhanced membrane permeability and target selectivity

The combination of these functional groups in a specific spatial arrangement could potentially confer activity against specific biological targets, though experimental validation would be necessary to confirm such activities.

Analytical Methods and Characterization

Spectroscopic Identification

Several spectroscopic techniques are valuable for characterizing 5-Bromo-2-cyano-3-formylbenzoic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show signals for aromatic protons and the formyl proton

    • ¹³C-NMR would display distinct signals for carbonyl carbons, cyano carbon, and aromatic carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for carboxylic acid (O-H stretch, C=O stretch)

    • Cyano group (C≡N stretch at ~2200-2250 cm⁻¹)

    • Formyl group (C=O stretch at ~1700 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 254/256 (characteristic 1:1 pattern for mono-brominated compounds)

    • Fragmentation pattern showing loss of functional groups

These techniques, used in combination, provide definitive structural identification and purity assessment.

Chromatographic Methods

Chromatographic techniques useful for analysis and purification include:

  • High-Performance Liquid Chromatography (HPLC) for purity analysis

  • Preparative column chromatography for purification using appropriate solvent systems

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks

The choice of specific conditions would depend on the compound's solubility properties and the presence of impurities.

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